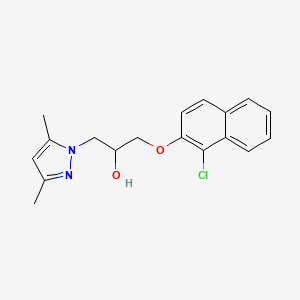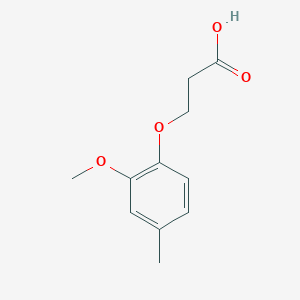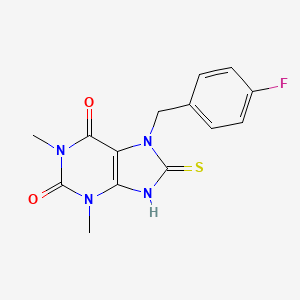![molecular formula C19H12Cl2N2S3 B2782724 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine CAS No. 339018-96-1](/img/structure/B2782724.png)
2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine, also known as BDPT, is a heterocyclic aromatic sulfonamide compound that has recently been studied for its potential applications in biological and medical research. BDPT has a unique structure that makes it highly versatile, as it can be used in a variety of synthetic reactions and can be modified to create a wide range of compounds.
科学的研究の応用
2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine has been studied for its potential application in a variety of scientific research fields. One of the most promising applications of this compound is its use as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the biosynthesis of nucleic acids, and its inhibition can be used to study the effects of nucleic acid synthesis on cellular processes. This compound has also been studied for its potential use in the development of new antibiotics, as it has been shown to be effective against a variety of bacteria. Additionally, this compound has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cell lines.
作用機序
The exact mechanism of action of 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine is not fully understood. However, it is believed that this compound binds to the active site of DHFR, inhibiting its activity. Additionally, this compound has been shown to interact with other enzymes involved in the biosynthesis of nucleic acids, suggesting that it may also have an effect on other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in cancer research. Additionally, this compound has been shown to inhibit the activity of DHFR, suggesting that it may have potential applications in the study of nucleic acid synthesis.
実験室実験の利点と制限
The advantages of using 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine in laboratory experiments include its low cost, its availability in a variety of forms, and its chemical stability. Additionally, this compound is highly soluble in a variety of solvents, making it easy to use in a variety of synthetic reactions. The main limitation of using this compound in laboratory experiments is its lack of specificity. This compound has been shown to interact with a variety of enzymes, suggesting that it may have an effect on other cellular processes.
将来の方向性
The potential future directions for research on 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in cancer research. Additionally, further studies could focus on the development of new synthetic methods for the preparation of this compound and its derivatives. Finally, studies could be conducted to investigate the potential of this compound as an antibiotic and its potential applications in the development of new antibiotics.
合成法
2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine can be synthesized using a variety of methods. The most common method is the condensation of 4-chlorobenzylsulfanylthiophene and 2,4-dichlorophenylsulfonyl chloride. This reaction is catalyzed by anhydrous aluminum chloride and is typically conducted at room temperature. Other methods of synthesis include the reaction of 4-chlorobenzylsulfanylthiophene with 2,4-dichlorophenylsulfonyl isocyanate, as well as the reaction of 4-chlorobenzylsulfanylthiophene with 2,4-dichlorophenylsulfonyl chloride in the presence of an organic base such as triethylamine.
特性
IUPAC Name |
2-benzylsulfanyl-4-(2,4-dichlorophenyl)sulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2S3/c20-13-6-7-16(14(21)10-13)26-18-17-15(8-9-24-17)22-19(23-18)25-11-12-4-2-1-3-5-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLVYMGYJHIFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=C(C=C(C=C4)Cl)Cl)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2782643.png)

![4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2782647.png)


![Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate](/img/structure/B2782653.png)


![5-methyl-N-(3-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2782656.png)
![Ethyl 4-((4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2782658.png)
![5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B2782659.png)
![6-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2782660.png)
